molecular formula C11H16O2Si B2484228 Methyl 3-(trimethylsilyl)benzoate CAS No. 22515-29-3

Methyl 3-(trimethylsilyl)benzoate

Cat. No. B2484228
CAS RN: 22515-29-3
M. Wt: 208.332
InChI Key: ALSWBRMKXGIEBZ-UHFFFAOYSA-N
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Description

“Methyl 3-(trimethylsilyl)benzoate” is a chemical compound with the molecular formula C11H16O2Si . It has a molecular weight of 208.33 . The compound is stored at a temperature of 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 3-(trimethylsilyl)benzoate” is 1S/C11H16O2Si/c1-13-11(12)9-6-5-7-10(8-9)14(2,3)4/h5-8H,1-4H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The trimethylsilyl group in “Methyl 3-(trimethylsilyl)benzoate” is characterized by chemical inertness and a large molecular volume . This makes it useful in a number of applications. When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .


Physical And Chemical Properties Analysis

“Methyl 3-(trimethylsilyl)benzoate” is a liquid at room temperature . It has a molecular weight of 208.33 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Radiopharmaceutical Synthesis

Methyl 3-(trimethylsilyl)benzoate plays a crucial role in the synthesis of radiolabeled compounds. For instance, it has been used in the preparation of [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate, which are essential for developing radioactive tracers in medical imaging (Taylor et al., 1996).

Organometallic Chemistry

In organometallic chemistry, methyl 3-(trimethylsilyl)benzoate is a starting material for synthesizing various aryl o-carboranes. These compounds are precursors for oligomers and have potential applications in materials science (Förster et al., 1999).

Catalysis Research

This compound is involved in studies exploring novel catalytic methods. For instance, its derivatives have been used in BF3 etherate catalyzed formation of [11C]methyl esters, a technique that could significantly enhance radiochemical synthesis (Ackermann et al., 2004).

Synthetic Organic Chemistry

Methyl 3-(trimethylsilyl)benzoate is integral in synthetic organic chemistry, especially in the synthesis of complex organic molecules. Its use in the preparation of silylated ketals and subsequent conversion into various organic compounds is a notable example (Picard et al., 1971).

Mass Spectrometry Studies

In mass spectrometry, the derivatives of methyl 3-(trimethylsilyl)benzoate have been used to study the loss of CO from different forms of deprotonated methyl benzoate. This research provides valuable insights into molecular fragmentation processes (McAnoy et al., 2000).

Safety And Hazards

“Methyl 3-(trimethylsilyl)benzoate” is classified as a dangerous substance . It has hazard statements H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-trimethylsilylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2Si/c1-13-11(12)9-6-5-7-10(8-9)14(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSWBRMKXGIEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(trimethylsilyl)benzoate

Citations

For This Compound
1
Citations
G Vaidyanathan, DJ Affleck, J Li, P Welsh… - Bioconjugate …, 2001 - ACS Publications
The objective of this study was to develop an acylation agent for the radioiodination of monoclonal antibodies that would maximize retention of the label in tumor cells following receptor- …
Number of citations: 68 pubs.acs.org

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